trans-1-Iodo-1-Hexene chemical properties
trans-1-Iodo-1-Hexene chemical properties
An In-Depth Technical Guide to trans-1-Iodo-1-Hexene: Properties, Synthesis, and Applications
Introduction
trans-1-Iodo-1-Hexene, also known by its IUPAC name (E)-1-iodohex-1-ene, is a versatile vinyl iodide compound that serves as a crucial building block in organic synthesis.[1][2] Its utility is primarily derived from the carbon-iodine bond on a stereodefined double bond, which makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-couplings. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, reactivity, and handling considerations for researchers and professionals in drug development and chemical synthesis.
Compound Identification and Structure
Proper identification is paramount for regulatory compliance and scientific accuracy. The compound is unambiguously defined by the following identifiers:
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Systematic IUPAC Name: (E)-1-iodohex-1-ene[1]
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Common Synonyms: trans-1-Iodo-1-Hexene, trans-1-Hexenyl Iodide, (1E)-1-Iodo-1-hexene[1][2][3]
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InChIKey: TUAPXMNNQGXDDV-AATRIKPKSA-N[1]
The '(E)' stereodescriptor and 'trans' prefix indicate that the butyl group and the iodine atom are on opposite sides of the carbon-carbon double bond, a critical feature influencing its reactivity and the stereochemistry of its products.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is essential for its purification, characterization, and application in reactions.
Physical Properties
trans-1-Iodo-1-Hexene is typically a brown or colorless liquid under standard conditions.[2] Its key physical properties are summarized below for easy reference.
| Property | Value | Source |
| Molecular Weight | 210.06 g/mol | [1][5] |
| Appearance | Brown liquid | [2] |
| Boiling Point (est.) | 151.64 °C (424.79 K) | [7] |
| Density (est.) | 1.452 g/cm³ | [7] |
| Refractive Index (n20/D) | 1.509 | [7] |
| LogP (Octanol/Water) | 3.125 | [3] |
| Purity (Typical) | ≥97% (GC) | [2][5] |
Spectroscopic Data
Spectroscopic analysis is the cornerstone of structural verification in organic synthesis. The following data are characteristic of trans-1-Iodo-1-Hexene.
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¹H NMR Spectroscopy: Proton NMR is crucial for confirming the trans stereochemistry. The vinylic protons (H-C=C-I) are expected to appear as a doublet of doublets with a large coupling constant (J), typically around 14-15 Hz, which is characteristic of a trans relationship. The proton on the iodine-bearing carbon (C1) will be shifted further downfield compared to the proton on C2.
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¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals. The vinylic carbons are of particular interest, with the iodine-substituted carbon (C1) appearing at a characteristic upfield shift due to the heavy atom effect of iodine, while the adjacent carbon (C2) will be further downfield.[1]
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Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions include C-H stretching from the alkyl chain and vinylic C-H bonds. A weak but sharp absorption around 1640 cm⁻¹ is indicative of the C=C double bond stretching.[8]
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Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 210.[1] A prominent peak at m/z 83 (M-I)⁺ resulting from the loss of the iodine atom is also characteristic. The isotopic pattern of iodine is not a factor as it is monoisotopic (¹²⁷I). Predicted collision cross-section data for various adducts are also available.[6]
Synthesis Protocol: Hydroboration-Iodination of 1-Hexyne
The most common and stereoselective method for preparing trans-1-Iodo-1-Hexene is through the hydroboration of a terminal alkyne (1-hexyne), followed by iodination. This process ensures the formation of the desired trans isomer with high fidelity. The anti-Markovnikov addition of the borane is key to placing the functional group at the terminal position.[9]
Causality of Experimental Choices:
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Hydroboration: Using borane (BH₃) or its complexes (e.g., BH₃·THF) allows for the syn-addition of H and B across the triple bond.[10][11] The boron atom, being the electrophile, adds to the less substituted carbon of the alkyne due to both steric and electronic effects, leading to an anti-Markovnikov vinylborane intermediate.[9]
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Iodination: The subsequent reaction of the vinylborane with iodine (I₂) in the presence of a base (like NaOH) proceeds with retention of configuration. The borane group is replaced by an iodine atom, preserving the trans stereochemistry established in the hydroboration step.
Detailed Experimental Workflow:
Materials:
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1-Hexyne
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Borane-tetrahydrofuran complex (BH₃·THF), 1M solution
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Anhydrous Tetrahydrofuran (THF)
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Iodine (I₂)
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Sodium hydroxide (NaOH), 3M aqueous solution
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Diethyl ether
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Saturated sodium thiosulfate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
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Hydroboration: Dissolve 1-hexyne (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the BH₃·THF solution (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours to ensure complete formation of the vinylborane.
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Iodination: Cool the reaction mixture back to 0 °C. Add the 3M NaOH solution (3.0 eq) dropwise. In a separate flask, dissolve iodine (I₂, 1.1 eq) in THF and add this solution dropwise to the reaction mixture at 0 °C. The dark color of iodine should persist initially and then fade.
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Workup: After the iodine addition, remove the ice bath and stir the mixture at room temperature for 1 hour. Quench the reaction by adding saturated sodium thiosulfate solution until the dark color disappears.
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Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and separate the organic layer. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure trans-1-Iodo-1-Hexene.
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Validation: Confirm the structure and purity of the final product using NMR and GC-MS analysis.
Synthesis Workflow Diagram
Caption: Stereoselective synthesis of trans-1-Iodo-1-Hexene.
Chemical Reactivity and Synthetic Applications
The synthetic power of trans-1-Iodo-1-Hexene lies in the reactivity of its vinyl iodide group. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the stereospecific formation of more complex molecules.
Key Reactions:
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Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR)₂) to form a substituted alkene (R-CH=CH-Butyl).
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Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) to form an enyne.
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Heck Coupling: Reaction with an alkene to form a substituted diene.
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Stille Coupling: Reaction with an organostannane reagent (R-SnR'₃) to create a new C-C bond.
These reactions are foundational in modern drug discovery and materials science, enabling the precise construction of molecular scaffolds. The trans configuration of the starting material is typically retained in the product, providing excellent stereochemical control.
General Cross-Coupling Workflow
Caption: Utility of trans-1-Iodo-1-Hexene in cross-coupling.
Safety and Handling
As a reactive chemical intermediate, proper handling of trans-1-Iodo-1-Hexene is essential.
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Hazards: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] It is also considered an irritant.[1] Like many organoiodides, it should be handled with care, as it may be unstable to light and moisture over long periods.[2]
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Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[12][13] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
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Storage: Store in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere.[2][12] Long-term storage at -20°C is recommended for optimal stability.[2] It is stable for at least two years under these conditions.[2]
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Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12][13] Avoid allowing the material to enter drains or waterways.[12]
Conclusion
trans-1-Iodo-1-Hexene is a valuable and highly specific reagent in organic chemistry. Its well-defined stereochemistry, combined with the reactivity of the vinyl iodide functional group, makes it an indispensable tool for the synthesis of complex organic molecules. A firm grasp of its physicochemical properties, stereoselective synthesis, and reactivity profile allows researchers to leverage its full potential in designing innovative synthetic routes in pharmaceutical and materials science research.
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